N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride
Description
N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-cyano-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S.ClH/c23-16-17-6-8-18(9-7-17)21(27)26(11-3-10-25-12-14-28-15-13-25)22-24-19-4-1-2-5-20(19)29-22;/h1-2,4-9H,3,10-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBUNFBSXUNNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 4-(2-chloroethyl)morpholine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H23ClN4O2S
- Molecular Weight : 443.0 g/mol
- CAS Number : 1215807-36-5
The compound features a benzo[d]thiazole moiety, which is known for various biological activities, and a cyano group that enhances its pharmacological properties. The morpholinopropyl group contributes to its solubility and bioavailability.
Anticancer Activity
Research indicates that compounds containing benzo[d]thiazole derivatives exhibit anticancer properties. N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that this compound effectively reduces cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. By inhibiting specific signaling pathways involved in inflammation, it may provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Research Findings : Studies have reported a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) following treatment with the compound in animal models of inflammation.
Neurological Applications
Given the structural attributes of this compound, there is potential for its use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanistic Insights : The compound may enhance neuroprotective effects by modulating oxidative stress and apoptosis in neuronal cells.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and substitution reactions.
Synthesis Steps
- Formation of the benzo[d]thiazole ring.
- Introduction of the cyano group through nucleophilic substitution.
- Attachment of the morpholinopropyl moiety via amide bond formation.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride involves its interaction with specific molecular targets. For instance, it inhibits the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound binds to the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Molecular docking studies have shown that the compound fits well into the binding pocket of the COX enzymes, supporting its inhibitory activity .
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties but differ in their substituents and specific activities.
Benzothiazole-2-thiol derivatives: These compounds have shown anticancer activities and are structurally similar but differ in their sulfur-containing functional groups.
Benzothiazole-isoquinoline derivatives: These compounds are known for their MAO-B inhibitory activity and have different pharmacological profiles compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are recognized for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 471.02 g/mol. The presence of functional groups such as the cyano group and the morpholinopropyl moiety contributes to its biological activity.
The biological activity of this compound is largely attributed to its interaction with specific biological targets, including enzymes and receptors. Benzothiazole derivatives are known to modulate various biochemical pathways, influencing processes such as cell proliferation and apoptosis.
Target Interaction
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have shown that benzothiazole derivatives can inhibit carbonic anhydrases and cholinesterases, which are crucial for maintaining physiological functions.
- Receptor Binding : It is hypothesized that the compound interacts with neurotransmitter receptors, potentially affecting neurotransmission and providing therapeutic effects in neurodegenerative diseases.
Biological Activity Data
Research has demonstrated that compounds similar to this compound exhibit significant biological activities. Below is a summary table of findings related to similar compounds:
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective effects of benzothiazole derivatives highlighted their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases.
- Anticancer Activity : In vitro studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Pharmacokinetics
The pharmacokinetic properties of this compound are critical for its therapeutic application:
- Solubility : The compound's solubility in various solvents influences its bioavailability.
- Metabolism : Understanding the metabolic pathways involved in the breakdown of this compound can provide insights into its efficacy and safety profile.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Synthesis involves multi-step reactions:
- Step 1 : Formation of the benzo[d]thiazol core via condensation of 2-aminothiophenol derivatives with aldehydes or ketones under acidic conditions .
- Step 2 : Introduction of the morpholinopropyl group via nucleophilic substitution or amide coupling, often using coupling agents like EDCI/HOBt .
- Step 3 : Cyano group incorporation via nitrile substitution or Sandmeyer reaction on pre-functionalized benzamide intermediates . Optimization : Control temperature (e.g., 60–80°C for amidation), solvent polarity (DMF for polar intermediates), and use catalysts like DMAP to enhance yields. Continuous flow reactors can improve purity by minimizing side reactions .
Q. Which spectroscopic techniques confirm structural integrity and purity?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., morpholine protons at δ 3.5–3.7 ppm) and confirms substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~471.02) and detects impurities .
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2220 cm⁻¹) .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility : Use DMSO for stock solutions, followed by dilution in PBS (pH 7.4). Dynamic light scattering (DLS) detects aggregation .
- Stability : Conduct accelerated degradation studies under UV light, humidity (40–75% RH), and thermal stress (25–60°C). Monitor via HPLC for degradation products .
Advanced Research Questions
Q. How can computational methods predict interactions with biological targets?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity. Becke’s hybrid functional (B3LYP) with gradient corrections improves accuracy for thermochemical properties .
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., kinases). The morpholine moiety’s oxygen atoms often form hydrogen bonds with catalytic lysine residues .
Q. How to resolve discrepancies in biological activity across assays?
- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) in fluorescence-based vs. radiometric assays to rule out interference from the compound’s autofluorescence .
- Data Normalization : Account for assay-specific variables (e.g., ATP concentration in kinase assays) using Z’-factor validation .
Q. What strategies elucidate structure-activity relationships (SAR) for benzothiazole and morpholine moieties?
- Analog Synthesis : Replace morpholine with piperazine or thiomorpholine to assess steric/electronic effects on target binding .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen bond acceptors (e.g., benzothiazole-N) .
Q. How to address low bioavailability in preclinical models?
- Prodrug Design : Mask the cyano group as a tert-butyl carbamate to enhance membrane permeability. Hydrolyze in vivo via esterases .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve aqueous solubility and prolong half-life .
Data Contradiction Analysis
Q. Conflicting results in enzyme inhibition assays: How to identify the source?
- Control Experiments : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan®).
- Redox Interference : Add antioxidants (e.g., DTT) to rule out thiol-mediated false positives .
Q. Divergent cytotoxicity in cell lines: Methodological vs. biological factors?
- Cell Line Validation : Check genetic drift (e.g., STR profiling) and culture conditions (e.g., serum batch effects).
- Apoptosis Assays : Combine Annexin V/PI staining with caspase-3 activation assays to confirm mechanism .
Methodological Tables
Table 1 : Key Synthetic Parameters
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | 2-Aminothiophenol, K₂CO₃, DMF, 80°C | 75 | 92% |
| Morpholine Coupling | EDCI, HOBt, DCM, RT | 68 | 89% |
| Cyano Introduction | CuCN, DMF, 100°C | 82 | 95% |
Table 2 : Computational Parameters for DFT
| Functional | Basis Set | Solvent Model | ΔG (kcal/mol) |
|---|---|---|---|
| B3LYP | 6-31G(d) | PCM (Water) | -12.3 |
| M06-2X | def2-TZVP | SMD (DMSO) | -10.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
